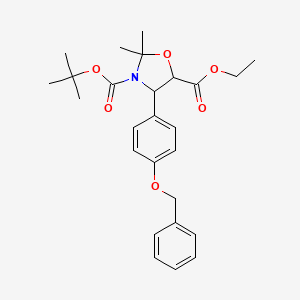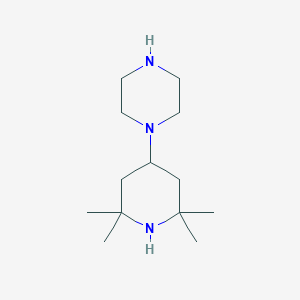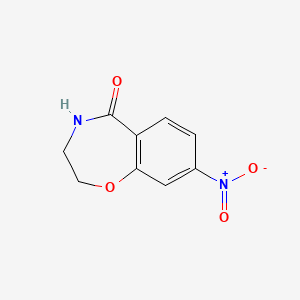
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring, a piperidine ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction using a piperidine derivative.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the chlorophenyl group and exhibits similar biological activities.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Another compound with a chlorophenyl group, known for its anticancer properties.
Thiazole Derivatives: Various thiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. Its ability to interact with multiple biological targets makes it a versatile compound for research and development in various scientific fields.
特性
分子式 |
C19H18ClN3S |
|---|---|
分子量 |
355.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C19H18ClN3S/c20-15-6-4-14(5-7-15)19-23-17(16-3-1-2-10-22-16)18(24-19)13-8-11-21-12-9-13/h1-7,10,13,21H,8-9,11-12H2 |
InChIキー |
XQJGYHLZFGONHB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)





![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)

![[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B13894668.png)
![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)

